molecular formula C17H25N7O4S B2960251 ethyl 4-(2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1013776-44-7

ethyl 4-(2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2960251
CAS RN: 1013776-44-7
M. Wt: 423.49
InChI Key: YFKCCONVBMTAEK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H25N7O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-assisted synthesis : Research by Başoğlu et al. (2013) explored microwave-assisted synthesis involving compounds structurally related to the mentioned chemical, highlighting a method to produce hybrid molecules with significant biological activities, excluding the direct mention of drug use or dosage information (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • Unexpected reactions and mechanisms : Ledenyova et al. (2018) discussed the unexpected reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, providing insights into the mechanisms and potential applications of these reactions in synthesizing novel compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Biological Activities and Applications

  • Antimicrobial activities : Synthesis and screening for antimicrobial activities were conducted by Bektaş et al. (2007), focusing on novel 1,2,4-triazole derivatives. This study provides a basis for the potential biological applications of compounds structurally related to the chemical , excluding specific drug dosage or side effect discussions (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Antifungal and antibacterial properties : A study on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives by Reddy et al. (2014) investigated inhibitors for Mycobacterium tuberculosis, showing potential antifungal and antibacterial properties of synthesized compounds (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).

properties

IUPAC Name

ethyl 4-[2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O4S/c1-5-28-17(26)24-8-6-23(7-9-24)13(25)11-29-16-19-18-14(22(16)3)12-10-21(2)20-15(12)27-4/h10H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKCCONVBMTAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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